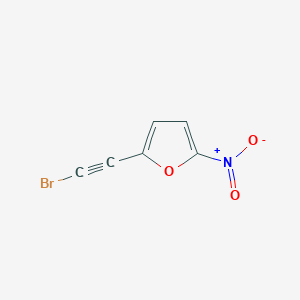
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrimidine derivatives are also widely recognized for their roles in pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to produce the indole product
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The compound may induce cell apoptosis, arrest cells in specific phases of the cell cycle, and inhibit polymerization of tubulin .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl): Studied for its potential as a tubulin polymerization inhibitor.
Propiedades
Número CAS |
919485-90-8 |
|---|---|
Fórmula molecular |
C14H12N4O2 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
4-amino-6-(1-methylindol-5-yl)oxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H12N4O2/c1-18-5-4-9-6-10(2-3-12(9)18)20-14-11(7-19)13(15)16-8-17-14/h2-8H,1H3,(H2,15,16,17) |
Clave InChI |
QJANROOJBKWNSE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)OC3=NC=NC(=C3C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)






![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)

![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)


